1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H25FN2O4S and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-(dimethylamino)ethyl)-4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a member of a class of pyrrole derivatives that have garnered interest for their potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C24H27FN2O3S
- Molecular Weight : 432.55 g/mol
- IUPAC Name : this compound
Antiviral Activity
Research has indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on related pyrrole derivatives have shown that they can inhibit viral replication, particularly in Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). The mechanism often involves interference with viral polymerases or reverse transcriptases, which are essential for viral replication.
In a comparative study, a closely related compound demonstrated an EC50 value of 7.8 nM against HBV, indicating potent antiviral activity . It is hypothesized that the presence of the dimethylamino group enhances cellular uptake and bioactivity.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Similar compounds in clinical trials have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of DNA repair mechanisms and modulation of cell cycle regulators.
For instance, N-(2'-Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a related derivative, has been reported to exhibit significant anticancer effects by inducing oxidative stress and apoptosis in cancer cell lines . This suggests that the target compound may also possess similar mechanisms of action.
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed with structurally related compounds.
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancerous cells.
Case Studies and Research Findings
Study | Focus | Key Findings |
---|---|---|
Study 1 | Antiviral Activity | Demonstrated EC50 values as low as 7.8 nM for related compounds against HBV. |
Study 2 | Anticancer Effects | DACA showed significant apoptosis induction in various cancer cell lines. |
Study 3 | Mechanistic Insights | Identified inhibition of DNA repair enzymes as a key anticancer mechanism in pyrrole derivatives. |
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(3-fluoro-4-propan-2-yloxyphenyl)-hydroxymethylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4S/c1-13(2)29-16-8-7-14(12-15(16)23)20(26)18-19(17-6-5-11-30-17)25(10-9-24(3)4)22(28)21(18)27/h5-8,11-13,19,26H,9-10H2,1-4H3/b20-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMSSYDOCFNOSS-CZIZESTLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CS3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CS3)/O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.